molecular formula C8H7BrClFO3S B13621417 2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride

Cat. No.: B13621417
M. Wt: 317.56 g/mol
InChI Key: QHBKSQPFVUSWCZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-3-fluorophenol with ethylene oxide to form 2-(4-bromo-3-fluorophenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-3-fluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H7BrClFO3S

Molecular Weight

317.56 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenoxy)ethanesulfonyl chloride

InChI

InChI=1S/C8H7BrClFO3S/c9-7-2-1-6(5-8(7)11)14-3-4-15(10,12)13/h1-2,5H,3-4H2

InChI Key

QHBKSQPFVUSWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCS(=O)(=O)Cl)F)Br

Origin of Product

United States

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